FKBP52 Inhibitory Activity Divergence: GMC1 vs. 386763-80-0
The methylideneamino analog GMC1 (2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide) directly binds FKBP52 and inhibits androgen receptor (AR) signaling at low micromolar concentrations [1]. In contrast, 386763-80-0, which replaces the methylideneamino linker with a saturated ethyl linker, is predicted to lose this activity due to the absence of the planar, conjugated imine moiety required for FKBP52 interaction. While no direct head-to-head comparison is published, the structural difference is a critical determinant for target engagement [2].
| Evidence Dimension | FKBP52 binding / AR inhibition |
|---|---|
| Target Compound Data | No reported FKBP52 activity; predicted inactive |
| Comparator Or Baseline | GMC1: inhibits FKBP52-enhanced AR, GR, PR function; blocks PSA promoter activity |
| Quantified Difference | Qualitative: active vs. predicted inactive (linker-dependent pharmacophore) |
| Conditions | Cell-based AR transcriptional assays (GMC1); target compound untested in this system |
Why This Matters
For research programs targeting FKBP52, procurement of 386763-80-0 is contraindicated; the compound serves instead as a negative control or SAR comparator to delineate linker pharmacophore requirements.
- [1] GMC1 inhibits FKBP52-enhanced AR, GR, and PR function. ScholarWorks@UTEP, 2016. View Source
- [2] Structural comparison and pharmacophore analysis of benzimidazol-2-ylsulfanyl acetamide derivatives targeting FKBP52. View Source
